

alpha-Methylcinnamic acid solubility and stability data

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *alpha*-Methylcinnamic acid

Cat. No.: B160838

[Get Quote](#)

An In-depth Technical Guide to the Solubility and Stability of **alpha-Methylcinnamic Acid**

Foreword: Understanding the Molecule

alpha-Methylcinnamic acid (AMCA), with the chemical formula $C_{10}H_{10}O_2$ and CAS number 1199-77-5, is an α,β -unsaturated carboxylic acid.^{[1][2]} Its structure, featuring a phenyl group, a carboxylic acid moiety, and a double bond, dictates its physicochemical properties and reactivity. This guide provides drug development professionals and researchers with a comprehensive understanding of two critical attributes for any active pharmaceutical ingredient (API): solubility and stability. A thorough characterization of these properties is not merely a regulatory requirement; it is the foundation of rational formulation development, ensuring bioavailability, efficacy, and safety.

This document is structured to provide not just data, but a field-proven perspective on why and how to generate and interpret this critical information, grounding our discussion in established regulatory frameworks and sound scientific principles.

Part 1: The Solubility Profile of **alpha-Methylcinnamic Acid**

Solubility is a gatekeeper to bioavailability. For an orally administered drug, dissolution in the gastrointestinal tract is the first step toward absorption. Understanding the solubility of AMCA in various media is therefore paramount.

Aqueous and Organic Solvent Solubility

alpha-Methylcinnamic acid is a crystalline solid with a melting point in the range of 79-81 °C. [3] Its solubility is moderate, influenced by the hydrophobic phenyl group and the hydrophilic carboxylic acid group. Literature values for aqueous solubility show some variation, underscoring the importance of empirical determination under well-controlled conditions.

Solvent	Temperature (°C)	Solubility	Source
Water	25	~999.7 mg/L (estimated)	The Good Scents Company[4]
Water	25	3.5 g/L	ChemicalBook[5]
Methanol	Not Specified	Soluble	ChemicalBook[5]

Causality Behind Experimental Choices: The discrepancy in reported aqueous solubility values highlights the sensitivity of this measurement to experimental conditions such as pH, ionic strength, and crystalline form (polymorphism). The higher value (3.5 g/L) may reflect solubility at a specific pH where the carboxylic acid is partially ionized. For drug development, it is crucial to determine the intrinsic solubility (the solubility of the free acid form at a pH where it is fully protonated) and the pH-solubility profile.

The Critical Influence of pH

As a carboxylic acid, the aqueous solubility of AMCA is highly dependent on pH. The pKa of the carboxylic acid group dictates the pH at which the molecule transitions from its less soluble, neutral form (HA) to its more soluble, ionized carboxylate form (A⁻).

This relationship is described by the Henderson-Hasselbalch equation. When the pH is below the pKa, the neutral form predominates, leading to lower solubility. As the pH rises above the pKa, the ionized form becomes dominant, significantly increasing solubility. This behavior is critical for predicting dissolution in different segments of the gastrointestinal tract, from the acidic environment of the stomach to the more neutral pH of the small intestine.

Experimental Protocol: Determining the pH-Solubility Profile

This protocol describes a self-validating system for generating a reliable pH-solubility profile, a cornerstone of pre-formulation studies.

Objective: To determine the solubility of **alpha-methylcinnamic acid** across a physiologically relevant pH range (e.g., pH 1.2 to 7.4).

Methodology: Equilibrium Shake-Flask Method

- **Buffer Preparation:** Prepare a series of buffers (e.g., HCl for pH 1.2, phosphate buffers for pH 4.5, 6.8, and 7.4) of known ionic strength.
- **Sample Preparation:** Add an excess amount of solid **alpha-methylcinnamic acid** to vials containing each buffer. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.
- **Equilibration:** Agitate the vials at a constant, controlled temperature (typically 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours). A preliminary kinetic study should be performed to determine the time required to reach equilibrium.
- **Phase Separation:** After equilibration, allow the samples to stand, or centrifuge them, to separate the undissolved solid from the saturated supernatant.
- **Sampling and Dilution:** Carefully withdraw an aliquot of the clear supernatant. Filter it immediately using a syringe filter (e.g., 0.45 µm PVDF) that has been confirmed not to bind the compound. Dilute the filtrate with a suitable mobile phase to a concentration within the calibrated range of the analytical method.
- **Quantification:** Analyze the diluted samples using a validated, stability-indicating HPLC-UV method.^{[6][7]} The concentration of AMCA is determined against a calibration curve prepared from a known standard.
- **Solid-State Analysis:** After the experiment, recover the remaining solid and analyze it using a technique like X-ray Powder Diffraction (XRPD) to confirm that no phase transformation or salt formation has occurred during the experiment. This step is a critical part of the self-validating system.

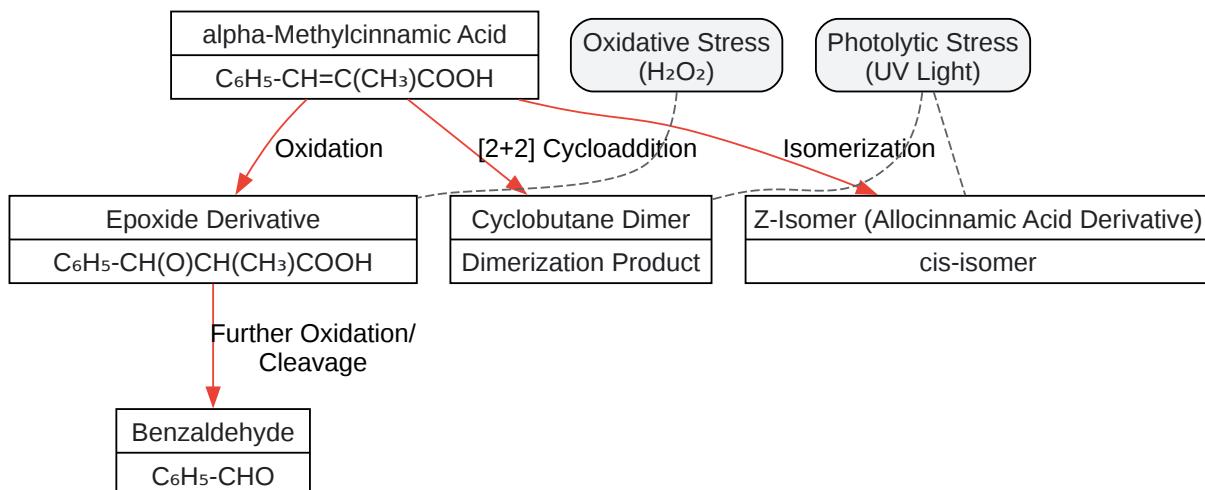
Part 2: The Stability Profile of **alpha**-Methylcinnamic Acid

Stability testing provides evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.^{[8][9]} The International Council for Harmonisation (ICH) provides a clear framework for these studies.^[10] ^[11]

Forced Degradation (Stress Testing)

Forced degradation studies are the first step in understanding the intrinsic stability of a molecule.^[12] They are designed to accelerate degradation to identify likely degradation products and establish degradation pathways.^{[9][13]} This information is essential for developing stability-indicating analytical methods.^[12]

Logical Workflow for Forced Degradation Studies


Caption: Workflow for forced degradation of **alpha**-Methylcinnamic acid.

Predicted Degradation Pathways

Based on the structure of AMCA, several degradation pathways can be predicted. The primary sites of reactivity are the carboxylic acid group, the carbon-carbon double bond, and the aromatic ring.

- Hydrolysis: While the carboxylic acid itself is stable to hydrolysis, ester derivatives would be susceptible.
- Oxidation: The double bond is susceptible to oxidation, potentially leading to the formation of epoxides, diols, or cleavage products like benzaldehyde.
- Photodegradation: The conjugated system of the molecule can absorb UV light, potentially leading to cis-trans isomerization or cycloaddition reactions (dimerization), a known reaction for cinnamic acid.

Predicted Degradation Pathways of AMCA

[Click to download full resolution via product page](#)

Caption: Predicted degradation pathways for **alpha-Methylcinnamic acid**.

Experimental Protocol: Forced Degradation Study

This protocol is a self-validating system designed to produce meaningful data for method development and stability assessment, consistent with ICH guidelines.[14]

Objective: To identify potential degradation products and pathways for **alpha-methylcinnamic acid** under various stress conditions.

Methodology:

- Stock Solution Preparation: Prepare a 1 mg/mL stock solution of AMCA in a suitable solvent like methanol or acetonitrile.
- Acid Hydrolysis:
 - Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

- Incubate at 60 °C for 24 hours.
- At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, dilute to a target concentration (e.g., 100 µg/mL) with mobile phase, and analyze via HPLC.[15]
- Rationale: If no degradation is seen, the study should be repeated with a stronger acid (e.g., 1 M HCl).[14][15]
- Base Hydrolysis:
 - Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.
 - Incubate at 60 °C for 8 hours.
 - At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, dilute, and analyze.[15]
 - Rationale: Basic conditions can catalyze different reactions than acidic ones. The goal is to achieve 5-20% degradation to ensure significant degradants are formed without completely consuming the parent drug.[14]
- Oxidative Degradation:
 - Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
 - Store at room temperature for 12 hours, protected from light.[15]
 - At specified time points, withdraw an aliquot, dilute, and analyze.
- Thermal Degradation:
 - Solid State: Store a known quantity of solid AMCA in an oven at 80 °C for 48 hours.[15]
 - Solution State: Reflux the stock solution at 80 °C for 48 hours.
 - At specified time points, prepare samples for HPLC analysis.
- Photostability:

- Expose solid AMCA and a solution of AMCA to a light source conforming to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[9]
- A control sample must be stored in the dark in the same chamber to differentiate between thermal and photolytic degradation.[15]
- Analysis: All samples, including unstressed controls, are analyzed by a validated stability-indicating HPLC method. Peak purity analysis using a photodiode array (PDA) detector should be performed to ensure that the parent peak is spectrally pure and co-elution is not occurring.

Formal Stability Studies (ICH)

Following forced degradation, formal stability studies are conducted on at least three primary batches of the drug substance.[9][11] These studies are performed under long-term and accelerated storage conditions as defined by ICH Q1A(R2).[10]

- Long-Term Storage: $25^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / $60\% \text{ RH} \pm 5\% \text{ RH}$ for a minimum of 12 months.
- Accelerated Storage: $40^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / $75\% \text{ RH} \pm 5\% \text{ RH}$ for a minimum of 6 months.

Testing frequency is typically every 3 months for the first year, every 6 months for the second year, and annually thereafter for long-term studies.[9] For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[9]

Conclusion

A comprehensive understanding of the solubility and stability of **alpha-methylcinnamic acid** is a non-negotiable prerequisite for successful drug development. The protocols and logical frameworks presented in this guide emphasize a systematic, science-driven approach. By moving beyond simple data collection to understand the causality behind the observations—the pH-dependence of solubility, the specific chemical liabilities leading to degradation—researchers can proactively design robust formulations, establish meaningful specifications, and ensure the delivery of a safe and effective final product. The principles outlined herein, grounded in authoritative ICH guidelines, provide a reliable pathway for the characterization of this and other drug candidates.

References

- ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency.
- ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency.
- ICH STABILITY TESTING GUIDELINES. SNS Courseware.
- ICH GUIDELINES FOR STABILITY. KK Wagh College of Pharmacy.
- Ich guideline for stability testing. SlideShare.
- Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds.
- EXPERIMENT 1 DETERMIN
- Procedure For Determining Solubility of Organic Compounds. Scribd.
- Solid state stability and shelf-life assignment, Stability protocols,reports and ICH guidelines.
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- Results of forced degradation investigations of CIN under distinct...
- alpha-methyl cinnamic acid, 1199-77-5. The Good Scents Company.
- Solubility of Organic Compounds.
- Degradation of cinnamic acid by a newly isolated bacterium *Stenotrophomonas* sp. TRMK2.
- α -Methylcinnamic acid. NIST WebBook.
- Forced Degrad
- Application Notes and Protocols for Compound Stability Testing. Benchchem.
- A Comparative Guide to the Quantification of 4-Methylcinnamic Acid: An HPLC Method Valid
- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
- Chemical Properties of «alpha»-Methylcinnamic acid (CAS 1199-77-5). Cheméo.
- Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research.
- Degradation of Cinnamic Acid by a Newly Isolated Bacterium. Analytical Chemical Products.
- The Microbial Degradation of Cinnamic Acid: An In-depth Technical Guide. Benchchem.
- α -Methylcinnamic acid | 1895-97-2. ChemicalBook.
- Cinnamic acid. Wikipedia.
- **alpha-Methylcinnamic acid** | 1199-77-5. ChemicalBook.
- **alpha-Methylcinnamic acid** | C10H10O2 | CID 637817. PubChem.
- α -Methylcinnamic acid 99 1199-77-5. Sigma-Aldrich.
- Development of forced degradation and stability indicating studies of drugs—A review.
- Manual – 045 Guideline for Stability Testing for R&D. GMP SOP.
- Stability Study Guidance Protocol. Scribd.

- Modeling the Solubility of Phenolic Acids in Aqueous Media
- **alpha-Methylcinnamic Acid**, 5 grams. CP Lab Safety.
- α -Methylcinnamic acid 99-1199-77-5. Sigma-Aldrich.
- **alpha-Methylcinnamic Acid** | High-Purity Reagent. Benchchem.
- preparation of alpha methylcinnamic acid. Sciencemadness.org.
- **alpha-METHYLCINNAMALDEHYDE** | C10H10O | CID 5372813. PubChem.
- Various Analysis Techniques for Organic Acids and Examples of Their Application.
- ASEAN GUIDELINE ON STABILITY STUDY OF DRUG PRODUCT (R1).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. α -Methylcinnamic acid [webbook.nist.gov]
- 2. alpha-Methylcinnamic acid | C10H10O2 | CID 637817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alpha-Methylcinnamic acid | 1199-77-5 [chemicalbook.com]
- 4. alpha-methyl cinnamic acid, 1199-77-5 [thegoodsentscompany.com]
- 5. α -Methylcinnamic acid | 1895-97-2 [amp.chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. shimadzu.com [shimadzu.com]
- 8. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 9. snscourseware.org [snscourseware.org]
- 10. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. globalresearchonline.net [globalresearchonline.net]

- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [alpha-Methylcinnamic acid solubility and stability data]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b160838#alpha-methylcinnamic-acid-solubility-and-stability-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com